Cas no 2229929-16-0 ((S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one)

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one structure
2229929-16-0 structure
Produktname:(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
CAS-Nr.:2229929-16-0
MF:C18H22F3NO3
MW:357.367395877838
CID:6642606

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
    • 2-Oxazolidinone, 4-(1,1-dimethylethyl)-3-[(1S)-3-oxo-1-[4-(trifluoromethyl)phenyl]butyl]-, (4S)-
    • Inchi: 1S/C18H22F3NO3/c1-11(23)9-14(12-5-7-13(8-6-12)18(19,20)21)22-15(17(2,3)4)10-25-16(22)24/h5-8,14-15H,9-10H2,1-4H3/t14-,15+/m0/s1
    • InChI-Schlüssel: NHIOVUPISQHICW-LSDHHAIUSA-N
    • Lächelt: O1C[C@H](C(C)(C)C)N([C@H](C2=CC=C(C(F)(F)F)C=C2)CC(=O)C)C1=O

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referenz
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referenz
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referenz
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Referenz
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Raw materials

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Preparation Products

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